3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
Description
3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride is a heterocyclic organic compound featuring a 1,3-oxazolidin-2-one core substituted at the 3-position with a para-aminomethylphenyl group. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-7-8-1-3-9(4-2-8)12-5-6-14-10(12)13;/h1-4H,5-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPJVMDZVSENJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phase-Transfer Catalyzed Epoxide Aminolysis
A widely cited method involves the use of (R)-epichlorohydrin as a starting material. In CN102311400A, the reaction of (R)-epichlorohydrin with potassium phthalimide under phase-transfer catalysis (benzyl trimethyl ammonium chloride) yields (R)-epoxypropyl phthalimide with high enantiomeric excess (>98%). Subsequent condensation with 4-aminobenzylamine in ethanol at 60°C forms the secondary amine intermediate, which undergoes cyclization with diethyl carbonate to generate the oxazolidinone ring. Aminolysis of the phthalimide group using hydrazine acetate in methanol at 50°C releases the primary amine, followed by HCl treatment to precipitate the hydrochloride salt (yield: 72–78%).
Key Parameters
| Step | Catalyst/Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Epoxide formation | Benzyl trimethyl ammonium chloride (5 mol%) | 25°C | 12 h | 85 |
| Cyclization | Diethyl carbonate | 80°C | 6 h | 78 |
| Aminolysis | Hydrazine acetate | 50°C | 8 h | 72 |
Solid-Phase Synthesis with Polymer-Supported Reagents
Selenium-Traceless Linker Approach
A solvent-free, solid-phase method reported by Hua et al. utilizes polystyrene-supported 2-hydroxyalkyl selenide. The resin-bound selenide reacts with 4-isocyanatobenzylamine in tetrahydrofuran (THF) to form a urea intermediate. Oxidation with hydrogen peroxide induces cyclization, cleaving the selenium linker and yielding 3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one. Subsequent HCl treatment in methanol affords the hydrochloride salt with 65–70% overall yield.
Advantages
-
Eliminates purification steps via filtration.
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Scalable for combinatorial library synthesis.
Azide-Based Route for Stereocontrol
Staudinger Reaction and Reduction
WO2013027225A1 describes an azide-alkyne cycloaddition approach. 4-Azidobenzylamine is reacted with (S)-glycidyl tosylate in acetonitrile, followed by Staudinger reaction with triphenylphosphine to form an iminophosphorane intermediate. Carbonylation with triphosgene in dichloromethane at 0°C generates the oxazolidinone core. Catalytic hydrogenation (10% Pd/C, H₂) reduces residual azide groups, and HCl gas bubbled into the solution precipitates the hydrochloride salt (enantiomeric excess: 99%, yield: 68%).
Critical Optimization
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Temperature Control : Cyclization below 5°C minimizes racemization.
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Catalyst Loading : 5 mol% Pd/C ensures complete reduction without over-hydrogenation.
Direct Aminomethylation via Reductive Amination
Borane-Mediated Pathway
EP2895176B1 discloses a one-pot reductive amination strategy. 3-(4-Formylphenyl)-1,3-oxazolidin-2-one is treated with benzylamine and sodium triacetoxyborohydride in dichloroethane, achieving >90% conversion to the secondary amine. Hydrogenolysis (H₂, 50 psi) over Raney nickel removes the benzyl group, and HCl/ethanol precipitation yields the target compound (purity: 99.5%, yield: 81%).
Side Reactions Mitigation
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Excess borane (1.5 eq) prevents imine formation.
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Low-temperature hydrogenolysis (-10°C) suppresses oxazolidinone ring opening.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The oxazolidinone ring can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This action disrupts protein synthesis, leading to bacterial cell death. The aminomethyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Structural Variations
The following compounds share the 1,3-oxazolidin-2-one backbone but differ in substituent type, position, or additional functional groups:
Physicochemical Properties
- Polarity and Solubility: The para-aminomethyl group in the target compound enhances polarity compared to non-aromatic analogs (e.g., 1803589-70-9). The morpholinone-containing derivative (898543-06-1) exhibits reduced solubility due to its bulkier structure .
- Chirality: The (5S)-configured aminomethyl group in 898543-06-1 introduces stereochemical complexity absent in racemic analogs like 1210001-75-4 .
Biological Activity
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of 242.7 g/mol. Its structure features a five-membered ring containing both nitrogen and oxygen atoms, which is characteristic of oxazolidinones. The presence of the 4-(aminomethyl)phenyl group is significant as it may influence the compound's biological activity and pharmacokinetic properties.
Table 1: Comparison of Oxazolidinone Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Linezolid | C16H20N4O4S | A well-known antibiotic used against Gram-positive bacteria; contains an oxazolidinone core. |
| Tedizolid | C18H19N3O3S | Another oxazolidinone antibiotic with enhanced potency against resistant strains. |
| 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one | C11H15ClN2O2 | Exhibits distinct biological properties due to its aminoethyl substitution. |
The primary mechanism of action for oxazolidinones involves inhibition of bacterial protein synthesis. This occurs through binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for translation. Studies indicate that this compound may share this mechanism, similar to other compounds in its class like linezolid and tedizolid .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Its effectiveness against resistant strains highlights its potential as a therapeutic agent in combating antibiotic resistance .
Case Study: Efficacy Against Resistant Strains
In a comparative study involving multiple oxazolidinone derivatives, this compound was shown to outperform several other compounds in inhibiting growth in resistant bacterial strains. This suggests that minor structural modifications can lead to significant enhancements in antimicrobial potency .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have revealed promising results. It has been observed to induce apoptosis in certain cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is required to elucidate these pathways and confirm its efficacy in vivo.
Structure-Activity Relationships (SAR)
The relationship between the chemical structure and biological activity of this compound has been explored through various studies. Modifications to the phenyl ring or alterations in functional groups significantly affect both the binding affinity to bacterial ribosomes and overall antibacterial efficacy.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Aminomethyl Group | Enhances binding affinity to ribosomal targets |
| Hydrochloride Salt | Increases solubility and bioavailability |
| Structural Variants | Minor changes can lead to improved potency against specific pathogens |
Q & A
Q. How can computational modeling predict off-target interactions and toxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
